1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a naphthalene ring, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of naphthalen-2-ylmethyl chloride with 4-[3-(trifluoromethyl)phenyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-3-(3-trifluoromethyl-phenyl)-urea: Similar structure but with a urea group instead of a piperazine ring.
®-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: Similar structure but with an amine group and different substitution pattern.
Uniqueness
1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its combination of a naphthalene ring, a trifluoromethyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2/c23-22(24,25)20-6-3-7-21(15-20)27-12-10-26(11-13-27)16-17-8-9-18-4-1-2-5-19(18)14-17/h1-9,14-15H,10-13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQLCXVTAFVNLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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